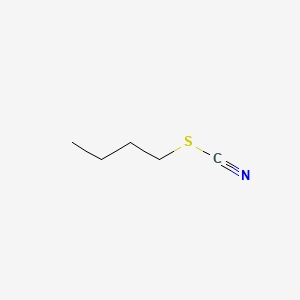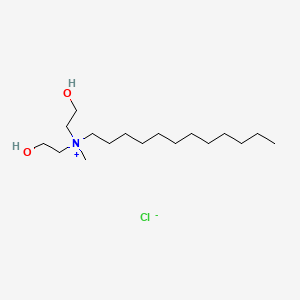
N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride
Overview
Description
N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride: is a quaternary ammonium compound widely used in various industrial and scientific applications. It is known for its surfactant properties, making it useful in formulations for detergents, disinfectants, and personal care products.
Mechanism of Action
Target of Action
The primary targets of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride, also known as Dodecylbis(2-hydroxyethyl)methylammonium chloride, are mineral surfaces such as quartz and hematite . These minerals are common in various ores and the compound is used in the flotation process to separate these minerals .
Mode of Action
The interaction of this compound with its targets is mainly dependent on hydrogen bonding and electrostatic interaction . The compound has high surface activity and is able to adsorb onto the surfaces of quartz and hematite . This adsorption changes the hydrophobicity and selectivity of the mineral surfaces, which is crucial for the flotation process .
Biochemical Pathways
For instance, the compound’s interaction with mineral surfaces can affect the surface tension, which is a key factor in the flotation process .
Result of Action
The action of this compound results in the separation of minerals during the flotation process . The compound’s interaction with mineral surfaces changes their hydrophobicity and selectivity, allowing for the efficient separation of minerals such as quartz and hematite .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH value of the environment can affect the compound’s interaction with mineral surfaces . The compound has been shown to effectively separate hematite and quartz within a wide pH value range (4.0-10.0) . Additionally, the compound’s action may be influenced by temperature, as well as the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound exhibits high surface activity, which enhances its interaction with mineral surfaces through hydrogen bonding and electrostatic interactions . For instance, it has been shown to interact with the surfaces of quartz and hematite, leading to efficient separation in mineral processing. The compound’s hydrophobic and hydrophilic properties enable it to form micelles, which can encapsulate hydrophobic molecules, facilitating their transport and interaction with enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the zeta potential of cell membranes, which in turn impacts cell adhesion and aggregation . Additionally, the compound’s ability to form micelles can disrupt cellular membranes, leading to changes in membrane permeability and the transport of molecules into and out of cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules via hydrogen bonding and electrostatic interactions, which can lead to enzyme inhibition or activation . The compound’s interaction with cell membranes can alter membrane fluidity and permeability, affecting the transport of ions and other molecules. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under a wide range of pH conditions, which is essential for its use in various biochemical applications . Prolonged exposure to the compound can lead to changes in cell morphology and function, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote the efficient separation of minerals in biochemical processes . At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to form micelles facilitates the transport of hydrophobic molecules, which can be metabolized by enzymes in various biochemical pathways. Additionally, its interaction with cell membranes can influence the uptake and distribution of metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by its interaction with transporters and binding proteins . The compound’s hydrophobic and hydrophilic properties enable it to cross cell membranes and accumulate in specific cellular compartments. This selective distribution is crucial for its function in biochemical processes, as it ensures that the compound reaches its target sites within cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interaction with biomolecules and its overall efficacy in biochemical processes. Understanding the subcellular distribution of the compound is essential for optimizing its use in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride typically involves the reaction of dodecylamine with ethylene oxide to form N,N-bis(2-hydroxyethyl)dodecylamine. This intermediate is then quaternized with methyl chloride to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Often carried out in an aqueous or alcohol medium
Catalyst: Quaternization may require a catalyst such as sodium hydroxide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride can undergo oxidation reactions, particularly at the hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quaternary ammonium center.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form dodecylamine and other by-products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Nucleophiles: Halides, hydroxides
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids
Substitution: Formation of various substituted ammonium compounds
Hydrolysis: Release of dodecylamine and ethylene glycol derivatives
Scientific Research Applications
Chemistry:
- Used as a phase transfer catalyst in organic synthesis
- Employed in the preparation of other quaternary ammonium compounds
Biology:
- Utilized in cell culture media as a surfactant to enhance cell growth and viability
- Acts as a disinfectant in laboratory settings
Medicine:
- Investigated for its antimicrobial properties against a range of pathogens
- Potential use in drug delivery systems due to its surfactant nature
Industry:
- Commonly used in the formulation of detergents and cleaning agents
- Applied in the production of personal care products such as shampoos and conditioners
Comparison with Similar Compounds
- N,N-bis(2-hydroxyethyl)oleamide
- Methyldiethanolamine
- N,N-bis(2-hydroxyethyl)cinnamamide
Comparison:
- N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride is unique due to its long dodecyl chain, which enhances its surfactant properties compared to shorter-chain analogs.
- N,N-bis(2-hydroxyethyl)oleamide has similar surfactant properties but differs in its fatty acid chain, affecting its solubility and application.
- Methyldiethanolamine is a tertiary amine with similar applications but lacks the quaternary ammonium center, resulting in different reactivity and antimicrobial properties.
- N,N-bis(2-hydroxyethyl)cinnamamide is used for its photo-responsive properties, making it suitable for applications in light-sensitive materials, unlike the more general surfactant use of this compound.
Properties
IUPAC Name |
dodecyl-bis(2-hydroxyethyl)-methylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRQEOLOGGLDGM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051870 | |
| Record name | N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22340-01-8 | |
| Record name | 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22340-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium, bis(2-hydroxyethyl)methyldodecyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022340018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylbis(2-hydroxyethyl)methylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


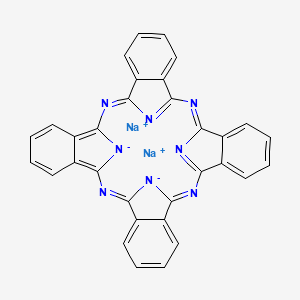
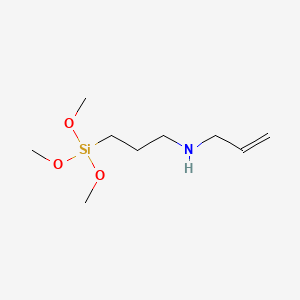

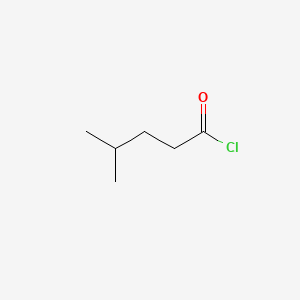

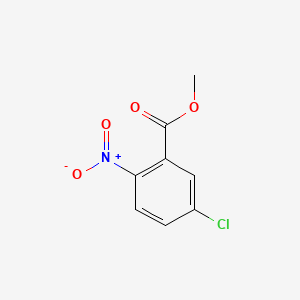
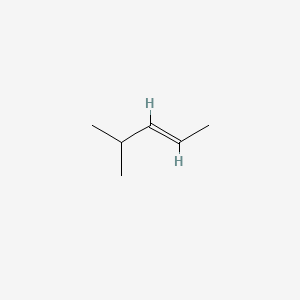
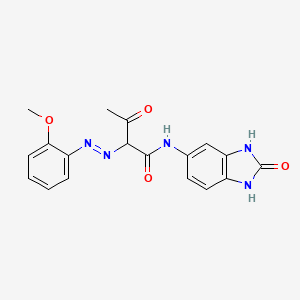
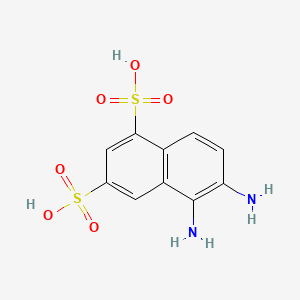

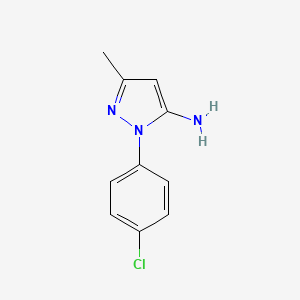
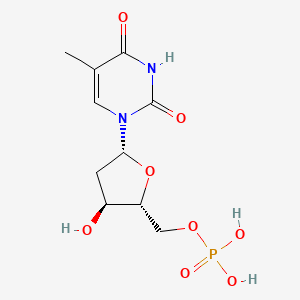
![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1581410.png)
